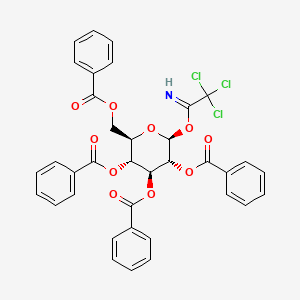![molecular formula C8H5NO3S B12848731 5-Oxothiazolo[3,2-a]pyridine-8-carboxylic acid](/img/structure/B12848731.png)
5-Oxothiazolo[3,2-a]pyridine-8-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Oxothiazolo[3,2-a]pyridine-8-carboxylic acid is a heterocyclic compound that features a fused thiazole and pyridine ring system. This compound is of significant interest due to its potential biological activities and its role as an intermediate in the synthesis of various biologically relevant molecules .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Oxothiazolo[3,2-a]pyridine-8-carboxylic acid typically involves the condensation of citric acid with β-substituted amines such as cysteamine, L-cysteine, or o-aminothiophenol . Another method involves the ring-expansion reaction of substituted semisquarate with lithiated thiazole . These reactions are often carried out under specific conditions such as refluxing in acetic anhydride and pyridine or using polyphosphoric acid at elevated temperatures .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.
Analyse Des Réactions Chimiques
Types of Reactions
5-Oxothiazolo[3,2-a]pyridine-8-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups attached to the thiazole-pyridine core.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce new substituents onto the ring system.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce a wide range of functional groups .
Applications De Recherche Scientifique
5-Oxothiazolo[3,2-a]pyridine-8-carboxylic acid has several scientific research applications:
Mécanisme D'action
The mechanism of action of 5-Oxothiazolo[3,2-a]pyridine-8-carboxylic acid involves its interaction with various molecular targets and pathways. The thiazole-pyridine core can interact with enzymes and receptors, modulating their activity. This interaction can lead to the inhibition or activation of specific biochemical pathways, contributing to its biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Iminothiazolo[3,2-a]pyridine: Similar in structure but with an imino group instead of an oxo group.
Thiazolo[3,2-a]pyridine-8-carbonitrile: Contains a nitrile group instead of a carboxylic acid.
Pyrazolo[3,4-b]pyridine: Another fused heterocyclic compound with different ring systems.
Uniqueness
5-Oxothiazolo[3,2-a]pyridine-8-carboxylic acid is unique due to its specific ring structure and the presence of both oxo and carboxylic acid functional groups. These features contribute to its distinct chemical reactivity and potential biological activities .
Propriétés
Formule moléculaire |
C8H5NO3S |
|---|---|
Poids moléculaire |
195.20 g/mol |
Nom IUPAC |
5-oxo-[1,3]thiazolo[3,2-a]pyridine-8-carboxylic acid |
InChI |
InChI=1S/C8H5NO3S/c10-6-2-1-5(8(11)12)7-9(6)3-4-13-7/h1-4H,(H,11,12) |
Clé InChI |
NDXJLILXPKUCSL-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=O)N2C=CSC2=C1C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Acetamide,N-cyclopropyl-2-[(8-fluoro-5-methyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-](/img/structure/B12848660.png)


![Methanimidamide,N,N-dimethyl-N-1H-pyrrolo[3,2-b]pyridin-5-yl-](/img/structure/B12848674.png)








![(1R,3S,5S,8aS)-3-(2,3-Dihydrobenzo[b][1,4]dioxin-5-yl)-1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-5-phenyltetrahydro-3H,8H-oxazolo[4,3-c][1,4]oxazin-8-one](/img/structure/B12848725.png)
